6-(5-Bromo-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(5-Bromo-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole ring fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Introduction of the Furyl Group: The 5-bromo-2-furyl group can be introduced through a nucleophilic substitution reaction.
Attachment of the Phenylethylsulfanyl Group: The phenylethylsulfanyl group can be attached via a thiol-ene reaction or through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromine atom, potentially leading to the formation of the corresponding furan derivative.
Substitution: The bromine atom in the furyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Furan derivatives.
Substitution: Various substituted furyl derivatives.
Scientific Research Applications
6-(5-Bromo-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in biological assays to understand its interaction with various enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(5-Bromo-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(5-Bromo-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the 5-bromo-2-furyl group and the phenylethylsulfanyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H13BrN4OS2 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
6-(5-bromofuran-2-yl)-3-(2-phenylethylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13BrN4OS2/c17-13-7-6-12(22-13)15-20-21-14(18-19-16(21)24-15)10-23-9-8-11-4-2-1-3-5-11/h1-7H,8-10H2 |
InChI Key |
UTTKBQFJCJHWME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSCC2=NN=C3N2N=C(S3)C4=CC=C(O4)Br |
Origin of Product |
United States |
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